ETHYL 2-(2,5-DICHLOROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 2-(2,5-DICHLOROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a benzothiophene core, a carboxylate group, and a dichlorobenzamido moiety. It is primarily used in the fields of chemistry, biology, and medicine due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2,5-DICHLOROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the benzothiophene core. This is followed by the introduction of the carboxylate group and the dichlorobenzamido moiety. Common reagents used in these reactions include ethyl chloroformate, 2,5-dichlorobenzoyl chloride, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound available for various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2,5-DICHLOROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the benzothiophene core, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the dichlorobenzamido moiety, altering its chemical structure.
Substitution: Various substitution reactions can occur, particularly on the benzothiophene core and the dichlorobenzamido moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives .
Scientific Research Applications
ETHYL 2-(2,5-DICHLOROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of ETHYL 2-(2,5-DICHLOROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the Hedgehog signaling pathway, which is involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ETHYL 2-(2,5-DICHLOROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE include:
- 2-(2,5-Dichlorobenzamido)acetic acid
- 5-amino-2-chloro-N-(4-(2,5-dichlorobenzamido)phenyl)benzamide
- 4SC-202 (a histone deacetylase inhibitor)
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets. This makes it a valuable compound for research in various fields .
Properties
IUPAC Name |
ethyl 2-[(2,5-dichlorobenzoyl)amino]-1-benzothiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO3S/c1-2-24-18(23)15-11-5-3-4-6-14(11)25-17(15)21-16(22)12-9-10(19)7-8-13(12)20/h3-9H,2H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCHBJUMHDVJTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.